molecular formula C15H24N8O3S B2603381 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034209-72-6

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2603381
CAS RN: 2034209-72-6
M. Wt: 396.47
InChI Key: OCUUWUUCWNVPPL-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H24N8O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Anticancer Potential

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition

    Compounds with pyrazoline and sulfonamide pharmacophores, including variations of the chemical , have been found to inhibit human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings suggest potential applications in medicinal chemistry for designing compounds with multiple bioactivities, and these compounds also exhibit low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

  • Antitumor Activity

    A variety of sulfonamide-based compounds, including those related to the chemical of interest, have shown significant antitumor activity. These studies indicate the potential of these compounds in developing new anticancer drugs (Kciuk et al., 2022).

Synthesis and Molecular Structure

  • Microwave-Assisted Synthesis

    Studies have demonstrated the effective synthesis of related triazine derivatives under microwave irradiation, highlighting an efficient method for creating these compounds, which can be used in further medicinal and chemical applications (Díaz‐Ortiz et al., 2005).

  • Molecular Structure Analysis

    Research has been conducted on the molecular structure and antimicrobial activity of pyrazole-containing s-triazine derivatives, including structures similar to the chemical . These studies provide insights into the structural properties that contribute to biological activity (Sharma et al., 2017).

Pharmacological Applications

  • Antiviral Activity

    Derivatives of the compound, particularly those with substituted sulfonamide and urea groups, have shown promising antiviral activities. This suggests potential applications in developing new antiviral agents (Selvakumar et al., 2018).

  • Phosphodiesterase Inhibition

    Certain sulfonamide derivatives of the compound have been studied for their relaxant effects in rat aorta, indicating potential as non-selective phosphodiesterase inhibitors, which can be relevant in cardiovascular research (Mojzych et al., 2015).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N8O3S/c1-10-13(11(2)21-20-10)27(24,25)16-9-12-17-14(22(3)4)19-15(18-12)23-5-7-26-8-6-23/h16H,5-9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUUWUUCWNVPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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